Methyl 2-azido-2-deoxy-beta-D-galactopyranoside Methyl 2-azido-2-deoxy-beta-D-galactopyranoside
Brand Name: Vulcanchem
CAS No.:
VCID: VC17961623
InChI: InChI=1S/C7H13N3O5/c1-14-7-4(9-10-8)6(13)5(12)3(2-11)15-7/h3-7,11-13H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1
SMILES:
Molecular Formula: C7H13N3O5
Molecular Weight: 219.20 g/mol

Methyl 2-azido-2-deoxy-beta-D-galactopyranoside

CAS No.:

Cat. No.: VC17961623

Molecular Formula: C7H13N3O5

Molecular Weight: 219.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-azido-2-deoxy-beta-D-galactopyranoside -

Specification

Molecular Formula C7H13N3O5
Molecular Weight 219.20 g/mol
IUPAC Name (2R,3R,4R,5R,6R)-5-azido-2-(hydroxymethyl)-6-methoxyoxane-3,4-diol
Standard InChI InChI=1S/C7H13N3O5/c1-14-7-4(9-10-8)6(13)5(12)3(2-11)15-7/h3-7,11-13H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1
Standard InChI Key QYZPIZZUWJKSTF-XUUWZHRGSA-N
Isomeric SMILES CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)N=[N+]=[N-]
Canonical SMILES COC1C(C(C(C(O1)CO)O)O)N=[N+]=[N-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 2-azido-2-deoxy-β-D-galactopyranoside belongs to the family of azido-sugars, characterized by the replacement of a hydroxyl group with an azide functionality. The β-anomeric configuration ensures specific stereochemical interactions in biological systems. Key structural features include:

PropertyValue
Molecular FormulaC₇H₁₃N₃O₅
Molecular Weight219.20 g/mol
IUPAC Name(2R,3R,4R,5R,6R)-5-azido-2-(hydroxymethyl)-6-methoxyoxane-3,4-diol
CAS Number670249-18-0
Exact Mass219.086 g/mol
Topological Polar Surface128.9 Ų

The azido group at C-2 introduces significant dipole moments (3.4 D), enhancing reactivity in Staudinger and Huisgen cycloaddition reactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) studies reveal distinct signals for the azido group (δ 3.35 ppm in ¹H NMR; δ 120-130 ppm in ¹³C NMR) and anomeric proton (δ 4.85 ppm, J = 8.5 Hz). Infrared spectroscopy shows a characteristic N₃ stretch at 2100 cm⁻¹, confirming azide incorporation .

Synthesis and Derivatives

Core Synthesis Protocol

The compound is synthesized from methyl α,β-2-azido-2-deoxy-D-galactopyranoside through a multi-step process:

  • Azide Introduction: Treatment of methyl α,β-D-galactopyranoside with NaN₃ and PPh₃ in DMF at 60°C yields the 2-azido intermediate .

  • Anomeric Separation: Flash chromatography on silica gel (EtOAc/hexane, 3:1) isolates the β-anomer with >95% purity .

  • Protection/Deprotection: Selective benzylation (BnCl, NaH) or acetylation (Ac₂O, pyridine) modifies hydroxyl groups for downstream applications.

Key Derivatives

DerivativeApplication
Methyl 4-O-acetyl-6-O-benzyl-2-azido-2-deoxy-β-D-galactopyranosideGlycosylation donor in oligosaccharide synthesis
2-Azido-2-deoxy-β-D-galactosyl fluorideSubstrate for glycosyltransferases
Peracetylated azidogalactoseProdrug candidate for anticancer agents

Derivatives exhibit improved solubility in organic solvents (logP = 1.2 vs. -0.8 for parent compound).

Applications in Glycoscience

Lectin Binding Studies

Methyl 2-azido-2-deoxy-β-D-galactopyranoside serves as a fluorescent probe (λₑₓ = 340 nm, λₑₘ = 525 nm) for quantifying lectin-carbohydrate interactions. In the Erythrina corallodendron lectin system, it demonstrates a binding constant (Kₐ) of 2.1 × 10⁴ M⁻¹, comparable to natural ligands like N-acetyl-D-galactosamine .

Click Chemistry Applications

The azido group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling biomolecules. Reaction kinetics studies show second-order rate constants of 0.15 M⁻¹s⁻¹ at 25°C, facilitating efficient conjugation to:

  • Cyclooctyne-modified antibodies (95% coupling efficiency)

  • Alkyne-functionalized nanoparticles (20 nm Au NPs achieve 150 ligands/particle)

Pharmacological Relevance

Prodrug Development

Enzymatic reduction of the azido group to amine (using Pd/C/H₂) generates methyl 2-amino-2-deoxy-β-D-galactopyranoside, a precursor for:

  • Heparin mimetics (IC₅₀ = 12 μM against factor Xa)

  • Selectin inhibitors (Kᵢ = 8 nM for E-selectin)

Glycoconjugate Vaccines

Conjugation to carrier proteins (e.g., CRM197) via squaric acid linkers induces antibody titers >1:6400 in murine models, targeting cancer-associated Tn antigens.

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